3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is fused with a sulfonyl group and a benzylamine moiety, making it a unique molecule with significant potential for various scientific applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-9-12-19(13-10-16)15-26-23-20-6-4-5-7-21(20)30-24(27-23)25(28-29-30)33(31,32)22-14-17(2)8-11-18(22)3/h4-14H,15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKLOKZQSARFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Benzylamine Moiety: The final step involves the nucleophilic substitution reaction where the benzylamine group is attached to the triazoloquinazoline core, typically using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
Overview
3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by a triazoloquinazoline core and specific substituents, lends itself to diverse applications in medicinal chemistry, biological studies, and industrial processes.
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic applications. The following points summarize its medicinal relevance:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further exploration in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that the triazoloquinazoline scaffold may inhibit cancer cell proliferation. The sulfonyl group enhances its interaction with biological targets, potentially leading to the development of new anticancer agents.
- Antimicrobial Effects : The compound's biological activity may extend to antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential for further investigation in this area.
Biological Studies
In biological research, 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine serves as a valuable tool for understanding molecular interactions:
- Target Interaction Studies : Researchers utilize this compound to probe interactions with enzymes and receptors. Understanding these interactions can elucidate mechanisms of action and inform drug design strategies.
- Pathway Analysis : It can be employed in chemical biology to investigate specific biological pathways. By modulating target activity, researchers can gain insights into cellular processes.
Industrial Applications
The unique properties of this compound also make it suitable for various industrial applications:
- Catalysis : The compound's structural features may enable it to act as a catalyst in chemical reactions, potentially enhancing reaction rates or selectivity.
- Material Science : Its distinct characteristics could lead to applications in developing new materials with specific properties tailored for industrial use.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the triazoloquinazoline core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: can be compared with other triazoloquinazoline derivatives, such as:
Uniqueness
The uniqueness of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific substitution pattern, which can significantly influence its biological activity and chemical properties. The presence of the 2,5-dimethylphenyl sulfonyl group and the 4-methylbenzylamine moiety provides distinct steric and electronic characteristics that differentiate it from other similar compounds.
This detailed overview should provide a comprehensive understanding of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions that allow for the introduction of various substituents. The specific compound can be synthesized through a combination of nucleophilic substitutions and cyclization reactions involving appropriate precursors. Reports indicate that modifications at the sulfonyl and benzyl positions can significantly influence biological activity and receptor binding affinities.
Antitumor Activity
Research has demonstrated that triazoloquinazoline derivatives exhibit significant antitumor properties. For instance, a study assessed the antitumor activity of various synthesized compounds on human cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer). The results indicated that many derivatives showed promising cytotoxic effects, with IC50 values ranging from 17.69 to 25.4 μM for HepG2 cells .
Table 1: Antitumor Activity of Triazoloquinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 20.5 |
| Compound B | HepG2 | 17.7 |
| Compound C | MCF7 | 27.0 |
Receptor Binding Affinity
The compound has been investigated for its binding affinity to adenosine receptors, which play crucial roles in various physiological processes and are implicated in cancer progression. The original triazoloquinazoline scaffold was found to bind selectively to human A3 receptors with a high affinity (K_i = 14 nM), indicating its potential as a lead compound for developing selective adenosine receptor antagonists .
Table 2: Binding Affinities of Triazoloquinazoline Derivatives
| Compound | Receptor Type | K_i (nM) |
|---|---|---|
| CGS15943 | A1 | 15 |
| CGS15943 | A2A | 20 |
| Target Compound | A3 | 14 |
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications at specific positions on the quinazoline ring can enhance selectivity and potency against targeted receptors. For example, introducing different alkyl groups or varying the sulfonyl moiety can significantly alter receptor interactions and cellular responses.
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazoline derivatives in preclinical models:
- Case Study on HepG2 Cells : A derivative exhibited an IC50 of 17.7 μM against HepG2 cells, demonstrating its potential as a hepatocellular carcinoma treatment.
- Adenosine Receptor Modulation : In vitro assays showed that certain derivatives could effectively inhibit cyclic AMP production in response to adenosine receptor activation, suggesting their role as antagonists in signaling pathways relevant to tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
